Empedopeptin

描述

属性

分子式 |

C49H79N11O19 |

|---|---|

分子量 |

1126.2 g/mol |

IUPAC 名称 |

(2S)-2-[(3R,6S,13S,16R,19S,20R,25S,28R,31R,34R)-16-[(S)-carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52)/t26-,27+,28+,29-,30-,31+,32+,34+,35+,36-,37-,38-/m0/s1 |

InChI 键 |

WSCOCOSDPASNLN-KWFINCGOSA-N |

手性 SMILES |

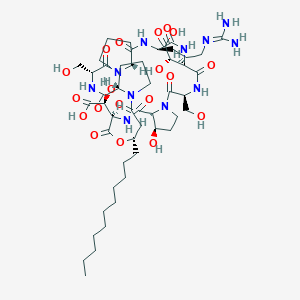

CCCCCCCCCCC[C@H]1CC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N3CCC[C@@H]3C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N4CC[C@H]([C@H]4C(=O)N[C@@H](C(=O)O1)[C@@H](C(=O)O)O)O)CO)[C@@H](C(=O)O)O)CCCN=C(N)N)CO |

规范 SMILES |

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |

产品来源 |

United States |

Foundational & Exploratory

Empedopeptin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin is a potent, naturally occurring cyclic lipodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Produced by the bacterium Empedobacter haloabium (ATCC 31962), its discovery in the early 1980s marked the identification of a new class of antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the fermentation, isolation, and purification of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

This compound is a water-soluble, amphoteric depsipeptide antibiotic characterized by a unique structure containing eight amino acid residues and a C14 fatty acid moiety.[1] Its molecular formula is C₄₉H₇₉N₁₁O₁₉, with a corresponding molecular weight of 1126.56 Da.[2] The structure of this compound consists of a cyclic octapeptide core, which includes both D- and L-amino acids, as well as non-proteinogenic amino acids such as hydroxyaspartic acid and hydroxyproline.[3][4] This intricate structure is crucial for its biological activity, which involves the inhibition of bacterial cell wall synthesis.[5][6]

Discovery and Producing Organism

This compound was first isolated from the fermentation broth of Empedobacter haloabium sp. nov. (ATCC 31962), a Gram-negative soil bacterium.[1][3] The discovery of this compound was the result of screening programs aimed at identifying novel antimicrobial compounds from natural sources.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a multi-enzyme complex encoded by a biosynthetic gene cluster (BGC). While the BGC from E. haloabium has not been fully characterized, studies on the closely related this compound-producing strain Massilia sp. YMA4 have elucidated a nonribosomal peptide synthetase (NRPS) pathway.[7][8]

The proposed biosynthetic pathway involves the sequential activation and condensation of amino acid precursors by the NRPS machinery. The this compound BGC in Massilia sp. YMA4 includes:

-

NRPS Genes (empC, empD, empE): These genes encode the core synthetases responsible for assembling the peptide backbone.

-

Dioxygenase Genes (empA, empB): These genes are responsible for the hydroxylation of specific amino acid residues within the peptide, which are critical for the antibiotic's activity.[7][8]

A schematic representation of the proposed biosynthetic pathway is provided below.

Experimental Protocols

Fermentation of Empedobacter haloabium ATCC 31962

The production of this compound is achieved through submerged fermentation of E. haloabium. The following protocol is based on the methods described by Konishi et al. (1984) and subsequent work.[3][6]

4.1.1. Fermentation Medium

A meat-based medium has been reported for the cultivation of E. haloabium ATCC 31962.[4] The composition of the medium is as follows:

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Meat Extract | 2.0 |

| Bacto Yeast Extract | 2.0 |

| N-Z-Case | 5.0 |

| CaCO₃ | 2.0 |

4.1.2. Fermentation Conditions

-

Inoculum: A seed culture of E. haloabium is prepared in the same medium and incubated for 24-48 hours.

-

Fermenter: The production is carried out in a stirred-tank fermenter.

-

Temperature: 28 - 30 °C

-

pH: Maintained at 7.0 - 7.5

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute)

-

Agitation: 200 - 300 rpm

-

Fermentation Time: 72 - 96 hours

Isolation and Purification of this compound

The following multi-step purification protocol is designed to isolate this compound from the fermentation broth with high purity.

4.2.1. Extraction

-

Cell Removal: The fermentation broth is centrifuged to remove the bacterial cells.

-

Solvent Extraction: The supernatant is extracted with an equal volume of n-butanol. The this compound partitions into the organic phase.

-

Concentration: The n-butanol extract is concentrated under reduced pressure to yield a crude extract.

4.2.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to achieve high purity.

Step 1: Reversed-Phase Vacuum Liquid Chromatography (VLC)

-

Stationary Phase: C18 reversed-phase silica gel.

-

Mobile Phase: A stepwise gradient of methanol in water, followed by dichloromethane.

-

H₂O/MeOH (70:30)

-

Increasing proportions of MeOH

-

100% MeOH

-

Dichloromethane

-

-

Fraction Collection: Fractions are collected and analyzed by LC-MS to identify those containing this compound (m/z 1126.6 [M+H]⁺ and 1124.6 [M-H]⁻).[6]

Step 2: First Reversed-Phase High-Performance Liquid Chromatography (HPLC)

-

Column: Macherey-Nagel Nucleodur 100-5 C18 (250 x 8 mm, 5 µm).[6]

-

Mobile Phase: A linear gradient of 62:38 to 75:25 MeOH/H₂O (containing 2 mM NH₄OAc) over 30 minutes.[6]

-

Flow Rate: 1.8 ml/min.[6]

-

Detection: UV at 210 nm.[6]

Step 3: Second Reversed-Phase HPLC

-

Column: Macherey-Nagel Nucleosil 120-5 C18 (250 x 4 mm, 5 µm).[6]

-

Mobile Phase: A two-step linear gradient:

-

60:40 to 65:35 MeOH/H₂O (2 mM NH₄OAc) over 15 minutes.

-

65:35 to 90:10 over 5 minutes, followed by isocratic elution at 90:10 for 10 minutes.[6]

-

-

Flow Rate: 0.8 ml/min.[6]

-

Detection: UV at 210 nm.[6]

Quantitative Data

The following table summarizes the quantitative data associated with the production and purification of this compound.

| Parameter | Value | Reference(s) |

| Fermentation | ||

| Fermentation Scale | 3 Liters | [6] |

| Purification | ||

| Final Yield | 6.2 mg of pure this compound | [6] |

| Overall Yield | Approximately 2.07 mg/L | Calculated |

Biological Activity and Mechanism of Action

This compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][3] Its activity is notably enhanced in the presence of calcium ions.[5][6]

6.1. Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/ml) | Reference(s) |

| Staphylococcus aureus (Methicillin-sensitive) | 0.5 - 1.0 | [3] |

| Staphylococcus aureus (Methicillin-resistant) | 1.0 - 2.0 | [3] |

| Streptococcus pneumoniae (Penicillin-sensitive) | 0.25 - 0.5 | [3] |

| Streptococcus pneumoniae (Penicillin-resistant) | 0.5 - 1.0 | [3] |

| Enterococcus faecalis | 4.0 - 8.0 | [3] |

| Clostridium difficile | 0.5 - 1.0 | [3] |

6.2. Mechanism of Action

This compound inhibits the late stages of bacterial cell wall biosynthesis.[5][6] Its primary target is Lipid II, a crucial precursor in peptidoglycan synthesis. This compound forms a calcium-dependent complex with Lipid II on the outer leaflet of the bacterial cytoplasmic membrane.[5][6] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan layer, ultimately leading to cell lysis and death.

Conclusion

This compound remains a compelling antibiotic candidate due to its potent activity against resistant Gram-positive pathogens and its unique mechanism of action. This technical guide provides a detailed compilation of the available knowledge on its discovery, biosynthesis, and the methodologies for its production and purification. The information presented herein is intended to facilitate further research and development of this compound and its analogs as potential therapeutic agents.

References

- 1. EP0806479B1 - Fermentative production of biotin - Google Patents [patents.google.com]

- 2. This compound (BMY-28117), a new depsipeptide antibiotic. I. Production, isolation and properties [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in MRSA drug discovery: where are we and where do we need to be? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (BMY-28117), a new depsipeptide antibiotic. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Empedopeptin and its Producing Organism, Massilia sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin, a cyclic lipodepsipeptide antibiotic, has demonstrated potent activity against a range of multi-resistant Gram-positive bacteria. Produced by the marine bacterium Massilia sp. YMA4, this compound operates through a calcium-dependent mechanism, targeting the late stages of peptidoglycan biosynthesis. This technical guide provides a comprehensive overview of this compound, including the biology of the producing organism, its biosynthesis, mechanism of action, and detailed experimental protocols for its study. Quantitative data on its bioactivity is presented, along with visualizations of key pathways and experimental workflows to facilitate further research and development.

Introduction to this compound and Massilia sp.

This compound is a natural product belonging to the lipodepsipeptide class of antibiotics. It is characterized by an eight-amino-acid cyclic core attached to a lipid tail.[1] This structure is crucial for its potent antibacterial activity, particularly against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2][3] The producing organism, Massilia sp. YMA4, is a Gram-negative bacterium isolated from marine sediment.[1][4] The discovery of this compound from this organism highlights the potential of marine microbes as a source of novel bioactive compounds.

Biosynthesis of this compound

The biosynthesis of this compound in Massilia sp. YMA4 is orchestrated by a non-ribosomal peptide synthetase (NRPS) system, encoded by the emp biosynthetic gene cluster.[1][4] This cluster comprises several key genes: empC, empD, and empE, which encode the core NRPS machinery, and empA and empB, which are responsible for the hydroxylation of amino acid residues within the peptide core.[1][3] These hydroxylations have been shown to be critical for the full antibiotic activity of this compound.[3]

The NRPS complex assembles the peptide chain in a modular fashion, incorporating specific amino acids at each module. The final cyclic structure is achieved through the action of a thioesterase domain, which releases the nascent peptide and catalyzes intramolecular cyclization.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the late stages of cell wall biosynthesis.[2] Its primary target is Lipid II, a crucial precursor molecule in the synthesis of peptidoglycan.[2] The mechanism is calcium-dependent; in the presence of Ca²⁺ ions, this compound forms a complex with Lipid II on the outer surface of the bacterial cytoplasmic membrane.[2][5] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan layer, ultimately leading to cell lysis and death.[2]

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

The antibacterial activity of this compound is significantly enhanced in the presence of physiological concentrations of calcium.[2]

| Bacterial Strain | MIC (µg/mL) without Ca²⁺ | MIC (µg/mL) with 1.25 mM Ca²⁺ |

| Staphylococcus aureus ATCC 29213 | 8 | 1 |

| Staphylococcus aureus (MRSA) | 8 | 1 |

| Streptococcus pneumoniae (Penicillin-resistant) | 4 | 0.25 |

| Enterococcus faecalis | 16 | 4 |

| Enterococcus faecium (Vancomycin-resistant) | 16 | 4 |

| Bacillus subtilis 168 | 1 | 0.125 |

Data compiled from literature.[2]

Table 2: Impact of Gene Deletions on this compound Production and Bioactivity

Genetic studies on Massilia sp. YMA4 have elucidated the roles of the emp gene cluster.

| Mutant Strain | This compound Production | Antibacterial Activity vs. S. aureus |

| Wild-Type Massilia sp. YMA4 | Produced | High |

| ΔempA | This compound analogs produced | Significantly reduced |

| ΔempB | This compound analogs produced | Significantly reduced |

| ΔempC | Not produced | Abolished |

| ΔempD | Not produced | Abolished |

| ΔempE | Not produced | Abolished |

Based on findings from Ho et al., 2021.[1][3]

Experimental Protocols

Cultivation of Massilia sp. YMA4

-

Media Preparation : Prepare Yeast Malt Broth (YMB) containing 3 g/L yeast extract, 3 g/L malt extract, 10 g/L dextrose, and 5 g/L peptone. For solid media (YMA), add 15 g/L agar.

-

Inoculation and Incubation : Inoculate a single colony of Massilia sp. YMA4 into YMB. Incubate at 30°C with orbital shaking at 120 rpm.[3]

-

Large-Scale Culture : For large-scale production, transfer a seed culture to a larger volume of YMB and incubate for 3 days at 30°C.[4]

Extraction and Purification of this compound

-

Extraction : Centrifuge the culture broth to separate the supernatant and cell pellet. Extract the supernatant sequentially with equal volumes of ethyl acetate (EtOAc) and then n-butanol (BuOH).[4]

-

Concentration : Concentrate the organic extracts under reduced pressure.

-

Chromatographic Purification : Subject the crude extract to reversed-phase High-Performance Liquid Chromatography (HPLC) for purification.[2] A typical protocol involves a C18 column with a gradient of methanol and water.

Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum : Grow the test bacterium to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution : Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth, with and without the addition of 1.25 mM CaCl₂.[2]

-

Inoculation and Incubation : Inoculate each well with the bacterial suspension. Incubate the plates at the optimal temperature for the test organism for 18-24 hours.

-

Reading Results : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Experimental and Analytical Workflow

The discovery and characterization of this compound from Massilia sp. YMA4 involved an integrated omics approach.

Conclusion

This compound represents a promising antibiotic with a distinct mechanism of action against challenging Gram-positive pathogens. The producing organism, Massilia sp. YMA4, serves as a valuable source for this and potentially other novel bioactive compounds. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to investigate the broader biosynthetic capabilities of the genus Massilia.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipodepsipeptide this compound Inhibits Cell Wall Biosynthesis through Ca2+-dependent Complex Formation with Peptidoglycan Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated Omics Strategy Reveals Cyclic Lipopeptides Empedopeptins from Massilia sp. YMA4 and Their Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrated Omics Strategy Reveals Cyclic Lipopeptides Empedopeptins from Massilia sp. YMA4 and Their Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Empedopeptin: A Technical Guide to its Structure Elucidation and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin, also known as BMY-28117, is a cyclic lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] First isolated from the fermentation broth of Empedobacter haloabium ATCC 31962, its unique structure and mechanism of action have made it a subject of interest in the ongoing search for novel antimicrobial agents.[2][3] This technical guide provides a comprehensive overview of the structure elucidation and chemical properties of this compound, incorporating detailed experimental methodologies and data analysis.

Structure Elucidation

The determination of this compound's complex structure was a multi-faceted process involving chemical degradation, spectroscopic analysis, and stereochemical determination.

Amino Acid and Fatty Acid Composition

Initial structural analysis of this compound revealed it to be a cyclic depsipeptide, containing both amino acid residues and a fatty acid moiety linked by amide and ester bonds.[1] Acid hydrolysis of this compound, followed by amino acid analysis, identified the constituent amino acids. The fatty acid component was identified through analysis of the hydrolysate.

Table 1: Constituent Components of this compound [1]

| Component | Molar Ratio | Stereochemistry |

| β-hydroxytetradecanoic acid | 1 | - |

| L-Arginine | 1 | L |

| D-Proline | 1 | D |

| L-Proline | 1 | L |

| D-Serine | 2 | D |

| L-3-Hydroxyproline | 1 | L |

| D-β-Hydroxyaspartic acid | 1 | D |

| L-β-Hydroxyaspartic acid | 1 | L |

Sequence Determination

The sequence of the amino acids and the position of the fatty acid were established through partial hydrolysis and mass spectral analysis of the intact molecule and its fragments.[1]

Mass Spectrometry Fragmentation Analysis:

LC-MS/MS analysis of this compound provides key fragmentation data for sequence confirmation. The observed b and y ions from collision-induced dissociation (CID) help to piece together the amino acid sequence.

Table 2: Key ESI-MS/MS Fragmentation Ions of this compound [4]

| Ion Type | m/z | Deduced Fragment |

| [M+H]⁺ | 1126.5630 | Full Molecule |

| b₇ | 977.5298 | - |

| b₆ | 864.4842 | - |

| b₅ | 777.4520 | - |

| b₄ | 646.4296 | - |

| b₂ | 393.2738 | - |

| y₈ | 918.3830 | - |

| y₇ | 821.3257 | - |

| y₆ | 734.2978 | - |

| y₅ | 637.2446 | - |

Note: The exact peptide fragments corresponding to each b and y ion require detailed analysis of the full mass spectrum, which is not available in the public literature.

Spectroscopic Data

While detailed 1H and 13C NMR assignments for this compound are not fully available in the published literature, the general workflow for the structural elucidation of similar cyclic lipodepsipeptides relies heavily on 1D and 2D NMR techniques (COSY, TOCSY, NOESY, HSQC, HMBC) to determine the connectivity and spatial proximity of atoms.

Final Structure

The culmination of these analytical techniques led to the elucidation of the complete structure of this compound as a cyclic lipodepsipeptide with a C14 β-hydroxy fatty acid tail.[1][5]

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White powder | [2] |

| Molecular Formula | C₄₉H₇₉N₁₁O₁₉ | [4] |

| Molecular Weight | 1126.2 g/mol (Computed) | [6] |

| Monoisotopic Mass | 1125.55536933 Da (Computed) | [6] |

| Solubility | Water-soluble | [2] |

| XLogP3 | -0.6 (Computed) | [6] |

| Topological Polar Surface Area | 473 Ų (Computed) | [6] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments involved in the isolation, characterization, and mechanism of action studies of this compound.

Production and Isolation of this compound

Protocol for Production and Purification: [2]

-

Fermentation: Empedobacter haloabium ATCC 31962 is cultured in a suitable fermentation medium.

-

Extraction: The fermentation broth is extracted with butanol.

-

Initial Purification: The crude butanol extract is subjected to reversed-phase vacuum liquid chromatography. A stepwise gradient elution is performed starting with H₂O/MeOH (70:30) with increasing proportions of MeOH, followed by dichloromethane.

-

Fraction Collection: Fractions are monitored by LC-MS. The fraction eluting with 100% MeOH, containing the pseudomolecular ions [M+H]⁺ (m/z 1126.6) and [M-H]⁻ (m/z 1124.6), is collected.

-

Final Purification: The this compound-containing fraction is further purified by reversed-phase HPLC using a linear gradient of 62:38 to 75:25 MeOH/H₂O (containing 2 mM NH₄OAc) over 30 minutes on a C18 column. The eluent is monitored at 210 nm.

Structural Elucidation Methodologies

Workflow for this compound Structure Elucidation:

Caption: Workflow for the structure elucidation of this compound.

Protocol for Amino Acid Analysis (General):

-

Hydrolysis: A sample of this compound is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

-

Chromatographic Separation: The derivatized amino acids are separated and quantified using reversed-phase HPLC.

-

Stereochemistry Determination: The retention times of the derivatized amino acids are compared to those of derivatized D- and L-amino acid standards to determine the stereochemistry of each amino acid in the peptide.

Mechanism of Action Studies

Protocol for Precursor Incorporation Assay: [1]

-

Bacterial Culture: Bacillus subtilis is grown in a defined minimal medium.

-

Radiolabeling: Tritium-labeled precursors for DNA (thymidine), RNA (uridine), protein (phenylalanine), and cell wall (N-acetylglucosamine) synthesis are added to the culture.

-

Antibiotic Treatment: The culture is incubated with this compound at a concentration corresponding to 8 times the Minimum Inhibitory Concentration (MIC). A control with no antibiotic and a positive control with a known cell wall synthesis inhibitor (e.g., vancomycin) are run in parallel.

-

Measurement of Incorporation: At various time points, aliquots of the culture are taken, and the acid-precipitable fraction is collected. The radioactivity incorporated into this fraction is measured using a scintillation counter.

-

Data Analysis: The inhibition of incorporation of each precursor is calculated relative to the untreated control.

Mechanism of Action: Inhibition of Bacterial Cell Wall Biosynthesis

This compound exerts its antibacterial effect by selectively interfering with the late stages of peptidoglycan biosynthesis in Gram-positive bacteria.[1][7] This process is calcium-dependent.[1][5]

The Target: Lipid II

The primary molecular target of this compound is Lipid II, the essential precursor for peptidoglycan synthesis.[1][7] this compound forms a complex with Lipid II on the outer surface of the bacterial cytoplasmic membrane.[1] This sequestration of Lipid II prevents its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation reactions necessary for cell wall construction.[1][8]

Calcium-Dependent Interaction

The interaction between this compound and its targets is significantly enhanced in the presence of calcium ions.[1][5] Calcium is believed to promote a stronger association between the antibiotic and the negatively charged phosphate groups of peptidoglycan precursors, as well as with phospholipids in the bacterial membrane.[1]

Signaling Pathway: Bacterial Peptidoglycan Biosynthesis and Inhibition by this compound

References

- 1. This compound (BMY-28117), a new depsipeptide antibiotic. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (BMY-28117), a new depsipeptide antibiotic. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. CNP0560905.1 - COCONUT [coconut.naturalproducts.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Journal of Antibiotics [jstage.jst.go.jp]

- 8. npatlas.org [npatlas.org]

Physicochemical Properties of Empedopeptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin is a naturally occurring cyclic lipodepsipeptide antibiotic with potent activity against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] Originally isolated from the bacterium Empedobacter haloabium, this complex molecule has garnered significant interest for its unique mechanism of action and therapeutic potential.[2][3] this compound is a water-soluble, amphoteric compound consisting of an eight-amino-acid core cyclized by an ester bond and a C14 fatty acid tail.[2][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental methodologies, and illustrates its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is essential for its formulation, delivery, and mechanism of action studies.

| Property | Value | References |

| Molecular Formula | C₄₉H₇₉N₁₁O₁₉ | [5][6][7] |

| Molecular Weight | 1126.22 g/mol | [5][8][9] |

| Accurate Mass | 1125.5554 Da | [6][8] |

| Structure Type | Cyclic Lipodepsipeptide | [1][2][8] |

| Solubility | Water-soluble | [3][4] |

| Ionic Dependence | Activity is Calcium-dependent | [1][7][10][11] |

| Mass Spectrometry | Base peak at m/z 1126.5630 [M+H]⁺ | [7] |

Detailed Physicochemical Characteristics

Solubility

This compound is characterized as a water-soluble depsipeptide.[3][4] Its amphiphilic nature, arising from the hydrophobic C14 lipid tail and the hydrophilic, charged amino acid residues in the peptide core, dictates its solubility profile. While readily soluble in aqueous solutions, its behavior can be influenced by pH and the presence of salts. For novel lipopeptide antibiotics where solubility is unknown, a systematic approach is recommended.

Stability

The bioactivity of this compound is critically dependent on the presence of calcium ions.[1][10][11] Calcium ions are believed to facilitate a conformational state that promotes stronger, more stable interactions with its molecular target and with negatively charged phospholipids in the bacterial membrane.[1][10]

Specific data on the stability of this compound at various pH levels and temperatures is not extensively published. However, standard stability testing for peptide-based antibiotics is crucial for determining shelf-life and degradation pathways. Such studies typically involve subjecting the compound to stress conditions, including a range of pH values, elevated temperatures, oxidation, and photolysis.[12][13]

Spectroscopic Profile

-

Mass Spectrometry (MS): LC-MS/MS analysis has been used to confirm the structure of this compound, identifying a protonated molecule [M+H]⁺ at m/z 1126.5630, which is consistent with its molecular formula.[7] High-resolution mass spectrometry is a cornerstone for the analysis of complex natural products like this compound.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR spectra for this compound are not publicly available, NMR is a powerful tool for the complete structural elucidation of complex cyclic peptides in solution.[10][11] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments allows for the determination of the amino acid sequence, stereochemistry, and the three-dimensional solution conformation, which are critical for understanding its interaction with its target.[5][10][11]

-

UV-Vis Spectroscopy: The UV-Vis absorption profile of peptides is primarily determined by the presence of aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine).[15][16] Second-derivative UV-Vis spectroscopy can be particularly useful for resolving overlapping spectral features and monitoring subtle conformational changes that may occur during stability studies or upon binding to its target.[15][16]

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound selectively inhibits the late stages of peptidoglycan biosynthesis in Gram-positive bacteria.[1][17] Its primary physiological target is Lipid II , the essential lipid-linked precursor for the bacterial cell wall.[1][4][10][17]

The mechanism involves the following key steps:

-

Calcium Ion Binding: this compound's activity is potentiated by calcium (Ca²⁺) ions.[1][4][10]

-

Complex Formation: In the presence of Ca²⁺, this compound forms a highly stable stoichiometric complex with Lipid II (in a 2:1 antibiotic-to-lipid ratio) on the outer surface of the bacterial cytoplasmic membrane.[1][14][17]

-

Sequestration of Precursors: This complex formation effectively sequesters Lipid II, preventing it from being utilized by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of cell wall construction.[4][10]

-

Inhibition of Synthesis: By sequestering Lipid II and other undecaprenyl pyrophosphate-containing precursors (albeit with lower affinity), this compound halts the peptidoglycan synthesis cycle, leading to the accumulation of soluble precursors in the cytoplasm and ultimately, bacterial cell death.[1][10][17]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to characterizing any antibiotic. The following sections outline methodologies relevant to the study of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This standard method is used to determine the saturation solubility of a compound in a given solvent.[1]

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent system (e.g., water, PBS) at equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of vials containing the chosen solvents (e.g., sterile water, Phosphate Buffered Saline pH 7.4, 5% Dextrose in Water).

-

Equilibration: Place the sealed vials on an orbital shaker with controlled temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Quantify the concentration against a standard curve.

-

Replication: The experiment should be performed in triplicate to ensure precision and accuracy.

Protocol 2: Forced Degradation and Stability Assessment

This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of this compound under stress conditions.[1][12]

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic), oxidative, and thermal stress.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Incubate at room temperature or an elevated temperature.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.

-

Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C) in a neutral pH buffer.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (typically with UV detection). This method must be able to separate the intact this compound from any degradation products.

-

Identification: Use HPLC-MS to identify the mass of major degradation products to elucidate degradation pathways.

Protocol 3: Analysis of Complex Formation with Lipid II

This thin-layer chromatography (TLC) based assay directly visualizes the interaction between this compound and its target, Lipid II.

Objective: To demonstrate the formation of a stable complex between this compound and peptidoglycan precursors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (BMY-28117), a new depsipeptide antibiotic. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (BMY-28117), a new depsipeptide antibiotic. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi [digitalcommons.chapman.edu]

- 7. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. testinglab.com [testinglab.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ema.europa.eu [ema.europa.eu]

- 13. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipodepsipeptide this compound Inhibits Cell Wall Biosynthesis through Ca2+-dependent Complex Formation with Peptidoglycan Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Lipodepsipeptide this compound inhibits cell wall biosynthesis through Ca2+-dependent complex formation with peptidoglycan precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Blueprint: A Technical Guide to the Identification of the Empedopeptin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Empedopeptin, a cyclic lipopeptide antibiotic, has demonstrated significant potential in combating Gram-positive bacteria, including resilient strains like Staphylococcus aureus. Its calcium-dependent mechanism, targeting cell wall biosynthesis, makes it a compelling candidate for further drug development.[1][2] This technical guide provides an in-depth exploration of the identification and characterization of the this compound biosynthetic gene cluster (BGC), leveraging an integrated omics approach as a case study.

Introduction to this compound and its Biosynthesis

This compound is an eight-amino-acid cyclic lipopeptide that exhibits its antibiotic activity by inhibiting the biosynthesis of the bacterial cell wall.[1][2] Its efficacy is contingent on the presence of calcium ions.[3][4] The biosynthesis of such complex natural products is orchestrated by a contiguous set of genes known as a biosynthetic gene cluster (BGC). In the case of this compound, this process is primarily governed by a nonribosomal peptide synthetase (NRPS) assembly line.

The producing organism, a marine bacterium identified as Massilia sp. YMA4, was the subject of a comprehensive study that successfully unveiled the this compound BGC.[1] This was achieved through a combination of comparative genomics, metabolomics, and targeted gene disruption, providing a robust model for the discovery of novel bioactive compounds.[1]

Identification of the this compound Biosynthetic Gene Cluster

The identification of the this compound BGC in Massilia sp. YMA4 was a multi-step process, integrating computational analysis with experimental validation.

Computational Analysis and Genome Mining

A computational pipeline was employed to analyze the genomic potential of Massilia strains for secondary metabolite production. This involved the use of bioinformatics tools such as antiSMASH 5.1, MiBIG, and BiG-SCAPE.[1] This analysis revealed a high diversity of BGCs within the Massilia genus, with a significant number predicted to be NRPS BGCs.[1]

In silico analysis of the identified BGC in Massilia sp. YMA4 predicted a sequence of amino acids corresponding to the known structure of this compound: Pro1-Ser2-Pro3-Arg4-Asp5-Ser6-Pro7-Asp8.[1] Furthermore, a lipo-initiation (CStarter) domain was identified in the first module of the NRPS, consistent with the lipopeptide nature of this compound.[1]

Experimental Workflow for BGC Identification

The following diagram illustrates the integrated omics workflow used to identify and characterize the this compound BGC.

Key Genes within the this compound BGC

The this compound BGC in Massilia sp. YMA4 is comprised of several key genes responsible for the synthesis and modification of the this compound molecule. Gene knockout experiments were instrumental in elucidating the function of these genes.[1]

| Gene | Proposed Function | Mutant Phenotype |

| empA | Dioxygenase (Hydroxylation) | Production of this compound analogs, significantly reduced antibiotic activity. |

| empB | Dioxygenase (Hydroxylation) | Production of this compound analogs, significantly reduced antibiotic activity. |

| empC | Core Nonribosomal Peptide Synthetase | No this compound production. |

| empD | Core Nonribosomal Peptide Synthetase | No this compound production. |

| empE | Core Nonribosomal Peptide Synthetase | No this compound production. |

Table 1. Functional analysis of key genes in the this compound BGC through targeted gene disruption.[1]

Proposed Biosynthetic Pathway of this compound

Based on the in silico analysis and the results of gene knockout experiments, a biosynthetic pathway for this compound can be proposed. The core of this pathway is the NRPS assembly line encoded by empC, empD, and empE. The dioxygenases encoded by empA and empB are responsible for the hydroxylation of amino acid residues, which is crucial for the full antibiotic activity of this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the identification and characterization of the this compound BGC.

Genomic DNA Extraction and Sequencing

-

Bacterial Culture: Massilia sp. YMA4 is cultured in a suitable broth medium (e.g., Marine Broth 2216) at an appropriate temperature (e.g., 28°C) with shaking until the late-logarithmic phase.

-

Cell Harvesting: Bacterial cells are harvested by centrifugation.

-

DNA Extraction: Genomic DNA is extracted using a commercial genomic DNA isolation kit following the manufacturer's instructions.

-

Quality Control: The quality and quantity of the extracted DNA are assessed using a spectrophotometer and gel electrophoresis.

-

Sequencing: High-throughput sequencing is performed using a platform such as Illumina to generate whole-genome sequence data.

Gene Disruption via Insertional Mutation

-

Plasmid Construction: A suicide vector (e.g., pEX18Tc-based) is used for gene disruption. Internal fragments of the target genes (empA, empB, empC, empD, empE) are amplified by PCR and cloned into the suicide vector.

-

Transformation: The constructed plasmids are transformed into a suitable E. coli strain (e.g., S17-1) for conjugation.

-

Conjugation: The E. coli donor strain carrying the suicide vector is mixed with the recipient Massilia sp. YMA4. The mixture is plated on a suitable medium and incubated to allow for conjugation.

-

Selection of Mutants: The conjugated cells are plated on a selective medium containing an appropriate antibiotic (e.g., tetracycline) to select for single-crossover homologous recombination events, resulting in the disruption of the target gene.

-

Verification: The successful insertion and disruption of the target gene are confirmed by PCR using primers flanking the insertion site.

Metabolite Extraction and Analysis

-

Cultivation: Wild-type and mutant strains of Massilia sp. YMA4 are cultured under conditions known to induce this compound production.

-

Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is collected and dried.

-

LC-MS/MS Analysis: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and compare the metabolite profiles of the wild-type and mutant strains.

-

Data Analysis: The LC-MS/MS data is analyzed using software such as GNPS (Global Natural Products Social Molecular Networking) to identify this compound and its analogs.[1]

Conclusion and Future Perspectives

The successful identification and characterization of the this compound biosynthetic gene cluster in Massilia sp. YMA4 highlight the power of combining genomic and metabolomic approaches for natural product discovery.[1] This knowledge opens up several avenues for future research and development:

-

Heterologous Expression: The identified BGC can be expressed in a heterologous host to improve the yield of this compound or to produce novel analogs.

-

Biosynthetic Engineering: The genes within the BGC can be manipulated to create novel derivatives of this compound with improved pharmacokinetic properties or a broader spectrum of activity.

-

Genome Mining: The understanding of the this compound BGC can be used to mine other bacterial genomes for similar clusters, potentially leading to the discovery of new bioactive lipopeptides.[1]

This technical guide provides a comprehensive overview of the core methodologies and findings related to the this compound BGC. The detailed protocols and visual representations of the workflows and pathways serve as a valuable resource for researchers and professionals in the field of natural product drug discovery.

References

- 1. Integrated Omics Strategy Reveals Cyclic Lipopeptides Empedopeptins from Massilia sp. YMA4 and Their Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated Omics Strategy Reveals Cyclic Lipopeptides Empedopeptins from Massilia sp. YMA4 and Their Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Architecture of Empedopeptin Synthesis: A Nonribosomal Peptide Assembly Line

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin, a cyclic lipodepsipeptide, has garnered significant interest within the scientific community due to its potent antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique structure, comprising an eight-amino-acid ring lactonized to a β-hydroxytetradecanoic acid tail, is assembled not by the ribosome, but by a sophisticated enzymatic complex known as a nonribosomal peptide synthetase (NRPS). This technical guide provides an in-depth exploration of the nonribosomal synthesis of this compound, detailing the genetic blueprint, the modular enzymatic machinery, and the experimental methodologies used to elucidate its biosynthetic pathway.

The this compound Biosynthetic Gene Cluster

The genetic instructions for this compound synthesis are encoded within a dedicated biosynthetic gene cluster (BGC). First identified in Massilia sp. YMA4, this cluster is composed of five key genes: empA, empB, empC, empD, and empE.[3][4]

-

empC, empD, and empE : These three genes encode the core multienzyme NRPS machinery. Together, they are organized into eight modules, with each module responsible for the incorporation and modification of a single amino acid into the growing peptide chain.[3][5]

-

empA and empB : These genes encode dioxygenase enzymes. Their role is to hydroxylate specific amino acid residues within the this compound structure, a modification crucial for the molecule's full biological activity.[3][6]

The modular organization of the emp BGC is a hallmark of NRPS systems, allowing for a predictable assembly-line synthesis of the final natural product.

The Nonribosomal Peptide Synthetase (NRPS) Machinery

The synthesis of the this compound peptide backbone is carried out by the NRPS enzymes EmpC, EmpD, and EmpE. These large proteins are composed of a series of modules, each containing a set of catalytic domains that perform specific functions in a coordinated fashion.[3][5]

Core NRPS Domains and their Functions:

-

Adenylation (A) Domain : This domain is the "gatekeeper" of the assembly line. It selects a specific amino acid and activates it by converting it into an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain : The activated amino acid is then transferred to the T domain, a small carrier protein that holds the growing peptide chain. The amino acid is attached to the T domain via a phosphopantetheinyl arm.

-

Condensation (C) Domain : This domain catalyzes the formation of the peptide bond between the amino acid held by the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.

Tailoring Domains in this compound Synthesis:

-

Epimerization (E) Domain : Integrated within some of the C domains in the this compound NRPS, the E domain is responsible for converting L-amino acids to their D-isomers, contributing to the structural diversity and stability of the final peptide.[5]

-

Thioesterase (TE) Domain : This is the final domain in the NRPS assembly line. It is responsible for releasing the completed peptide chain from the NRPS. In the case of this compound, the TE domain catalyzes an intramolecular cyclization reaction, forming the cyclic structure of the peptide.[5]

The predicted amino acid sequence assembled by the this compound NRPS is Pro-Ser-Pro-Arg-Asp-Ser-Pro-Asp.[3][6]

Data Presentation

Table 1: this compound Biosynthetic Gene Cluster in Massilia sp. YMA4.[3][5]

| Gene | Size (kb) | Encoded Protein | Predicted Function |

| empA | 0.9 | Dioxygenase | Hydroxylation of amino acid residues |

| empB | 0.9 | Dioxygenase | Hydroxylation of amino acid residues |

| empC | 8.2 | Nonribosomal Peptide Synthetase (2 modules) | Incorporation of amino acids 7 and 8, and cyclization |

| empD | 3.3 | Nonribosomal Peptide Synthetase (1 module) | Incorporation of amino acid 6 |

| empE | 15.9 | Nonribosomal Peptide Synthetase (5 modules) | Initiation with a fatty acid and incorporation of amino acids 1-5 |

Table 2: Effect of Gene Deletion on this compound Production and Antibiotic Activity.[3]

| Mutant Strain | This compound Production | Antibiotic Activity against S. aureus |

| Wild-type | Produced | High |

| ΔempA | Analogs produced | Significantly reduced |

| ΔempB | Analogs produced | Significantly reduced |

| ΔempC | Not produced | Abolished |

| ΔempD | Not produced | Abolished |

| ΔempE | Not produced | Abolished |

Experimental Protocols

Construction of this compound Biosynthetic Gene-Null Mutant Strains[6]

This protocol describes the generation of insertional mutations in the emp genes of Massilia sp. YMA4 using homologous recombination.

-

Vector Construction :

-

Amplify regions for homologous recombination from the Massilia sp. YMA4 genome using specific primer pairs.

-

Clone the amplified fragments into a suicide vector, such as pCM184, to generate constructs like pCM184-ΔempA, pCM184-ΔempB, etc.

-

-

Transformation :

-

Introduce the constructed plasmids into Massilia sp. YMA4 via an appropriate transformation method, such as electroporation.

-

-

Selection and Screening :

-

Select for transformants on a suitable antibiotic-containing medium.

-

Screen the resulting colonies by PCR using primers flanking the target gene to confirm the insertional mutation.

-

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis[6]

This protocol is for evaluating the expression levels of the emp biosynthetic genes.

-

RNA Extraction :

-

Grow Massilia sp. YMA4 under different culture conditions.

-

Harvest bacterial cells and extract total RNA using a commercial RNA purification kit.

-

-

cDNA Synthesis :

-

Remove any contaminating genomic DNA from the RNA samples using a gDNA eraser.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit with appropriate primers.

-

-

qPCR :

-

Perform qPCR using SYBR Green chemistry on a real-time PCR system.

-

Use specific primers designed for each of the emp genes.

-

Normalize the expression data to a suitable housekeeping gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

LC-MS/MS Analysis of this compound and its Analogs[6]

This protocol details the detection and characterization of this compound and related metabolites.

-

Metabolite Extraction :

-

Culture Massilia sp. YMA4 (wild-type and mutant strains) on a suitable medium.

-

Extract the metabolites from the bacterial culture using an organic solvent such as ethyl acetate.

-

Dry the organic extract and resuspend it in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS :

-

Perform chromatographic separation on a C18 column using a gradient of water and acetonitrile, both containing a small percentage of formic acid.

-

Analyze the eluent using a high-resolution mass spectrometer in positive ion mode.

-

Identify this compound and its analogs based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). For this compound, the [M+H]+ ion is observed at m/z 1126.5630.

-

Mandatory Visualization

Caption: this compound NRPS assembly line.

Caption: Workflow for elucidating this compound biosynthesis.

Conclusion

The nonribosomal peptide synthesis of this compound is a remarkable example of nature's ability to construct complex bioactive molecules. The modular architecture of the NRPS enzymes provides a flexible platform for the generation of structural diversity, and the dedicated tailoring enzymes further refine the molecule to achieve its potent antimicrobial activity. A thorough understanding of this biosynthetic pathway, from the genetic level to the intricate enzymatic reactions, is crucial for future efforts in biosynthetic engineering and the development of novel this compound analogs with improved therapeutic properties. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this fascinating natural product.

References

- 1. Regulation of Cyclic Lipopeptide Biosynthesis in Pseudomonas fluorescens by the ClpP Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Does regulation hold the key to optimizing lipopeptide production in Pseudomonas for biotechnology? [frontiersin.org]

- 4. Does regulation hold the key to optimizing lipopeptide production in Pseudomonas for biotechnology? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Quorum sensing regulators and non-ribosomal peptide synthetases govern antibacterial secretions in Xenorhabdus szentirmaii [frontiersin.org]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

Empedopeptin's Assault on the Bacterial Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin, a naturally occurring lipodepsipeptide antibiotic, exhibits potent bactericidal activity against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism underpinning this compound's antibacterial action. By forming a calcium-dependent complex with key peptidoglycan precursors, this compound effectively sequesters the lipid carrier bactoprenol, thereby halting the biosynthesis of the bacterial cell wall.[1][3] This document details the specific molecular interactions, summarizes key quantitative data, outlines the experimental protocols used to elucidate this mechanism, and provides visual representations of the critical pathways and experimental workflows.

Introduction to this compound

This compound belongs to a class of cyclic lipodepsipeptide antibiotics that have garnered significant interest due to their efficacy against challenging Gram-positive infections.[1][2][3] Structurally, it is similar to other antibiotics like tripropeptins and plusbacins, suggesting a shared mechanism of action.[2][3] The bactericidal activity of this compound is critically dependent on the presence of calcium ions, which facilitate a stronger interaction with its molecular targets and the bacterial cell membrane.[2][3]

The Molecular Target: Late-Stage Peptidoglycan Synthesis

The primary target of this compound lies within the late, membrane-associated stages of peptidoglycan biosynthesis.[1][2][3] This is evidenced by the rapid inhibition of N-acetylglucosamine ([³H]GlcNAc) incorporation into the cell wall of bacteria such as Bacillus subtilis upon exposure to the antibiotic.[1] Concurrently, there is a significant accumulation of the soluble peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), within the cytoplasm, indicating a blockage in the subsequent membrane-bound steps of the pathway.[1][2][3]

Mechanism of Action: Sequestration of Lipid II

This compound's mechanism of action is not enzymatic inhibition but rather the direct binding and sequestration of undecaprenyl pyrophosphate-containing peptidoglycan precursors.[1][2][3]

3.1. Primary Target: Lipid II

The principal physiological target of this compound is Lipid II, the crucial building block of the bacterial cell wall.[1][2][3] Lipid II consists of a disaccharide-pentapeptide monomer linked to the lipid carrier undecaprenyl pyrophosphate (C₅₅-PP). This compound forms a stable complex with Lipid II in a 2:1 molar stoichiometry (this compound:Lipid II).[1][2][3] This interaction is calcium-dependent and effectively removes Lipid II from the biosynthetic pathway, preventing its utilization by penicillin-binding proteins (PBPs) for transglycosylation and transpeptidation reactions.

3.2. Binding Specificity

The binding site of this compound on Lipid II is multifaceted, involving:

Notably, this compound's binding does not involve the C-terminal D-alanyl-D-alanine moiety of the stem peptide, which is the target for glycopeptide antibiotics like vancomycin.[4] This distinction explains this compound's activity against vancomycin-resistant isolates.[4]

3.3. Secondary Targets

While Lipid II is the primary target, this compound also demonstrates a lower affinity for other related molecules, including Lipid I and undecaprenyl pyrophosphate itself.[1][2][3] This broader interaction with undecaprenyl pyrophosphate-containing precursors contributes to its overall efficacy. However, enzymes that utilize the simpler substrate undecaprenyl phosphate (C₅₅-P), such as MraY (which synthesizes Lipid I) and TagO (involved in teichoic acid synthesis), are not directly inhibited by this compound.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on this compound's mechanism of action.

| Parameter | Organism/System | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 1 µg/mL | [5] |

| MIC for Antagonization Assay | Bacillus subtilis 168 | 8 µg/mL (8x MIC) | [1][5] |

| This compound:Lipid II Molar Ratio in Complex | In vitro | 2:1 | [1][2][3] |

| Calcium Concentration for Full Activity | In vitro assays | 1.25 mM | [1][5] |

| Molar Excess of this compound in In Vitro Assays | In vitro (relative to lipid precursors) | 0.5 to 2-fold | [1] |

Experimental Protocols

The elucidation of this compound's mechanism of action involved a series of detailed in vitro and in vivo experiments.

5.1. Macromolecular Synthesis Assays

-

Objective: To determine the specific biosynthetic pathway inhibited by this compound.

-

Methodology:

-

Cultures of Bacillus subtilis were treated with this compound at a concentration equivalent to 8-fold its MIC.[1]

-

Radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([³H]N-acetylglucosamine) synthesis were added to the cultures.

-

The incorporation of radioactivity into the respective macromolecules was measured over time and compared to untreated controls.

-

-

Results: this compound selectively and rapidly inhibited the incorporation of [³H]GlcNAc into the cell wall, while having a less immediate effect on other pathways.[1]

5.2. Analysis of Cytoplasmic Peptidoglycan Precursors

-

Objective: To identify the point of blockage in the cell wall synthesis pathway.

-

Methodology:

-

Staphylococcus aureus cells were treated with this compound at 10-fold its MIC.[3]

-

The intracellular nucleotide pool was extracted.

-

The extract was analyzed by High-Performance Liquid Chromatography (HPLC) and mass spectrometry to identify and quantify soluble peptidoglycan precursors.

-

-

Results: A significant accumulation of UDP-MurNAc-pentapeptide was observed in this compound-treated cells, confirming a block in the late, membrane-associated stages of peptidoglycan synthesis.[1][3]

5.3. In Vitro Lipid II Synthesis Assay

-

Objective: To assess the effect of this compound on the enzymatic synthesis of Lipid II.

-

Methodology:

-

Membrane preparations from Micrococcus luteus, containing the necessary enzymes (MraY and MurG), were used.[1]

-

The reaction mixture included the substrates undecaprenyl phosphate (C₅₅-P), UDP-MurNAc-pentapeptide, and radiolabeled [¹⁴C]UDP-GlcNAc.[1]

-

Reactions were carried out in the presence and absence of this compound.

-

The synthesized radiolabeled Lipid II was quantified.

-

-

Results: this compound was shown to inhibit the overall synthesis of Lipid II in this system.

5.4. Complex Formation Analysis by Thin-Layer Chromatography (TLC)

-

Objective: To directly visualize the binding of this compound to peptidoglycan precursors.

-

Methodology:

-

Purified Lipid I or Lipid II was incubated with varying molar ratios of this compound in a buffer containing 1.25 mM Ca²⁺.[3]

-

The reaction mixtures were applied directly to a TLC plate.

-

The plate was developed in a butanol/acetic acid/water/pyridine solvent system.[3]

-

The positions of the lipid precursors were visualized by phosphomolybdic acid staining.[3]

-

-

Results: In the presence of this compound, the lipid precursors migrated more slowly on the TLC plate, indicating the formation of a larger complex.[1]

5.5. Antagonization Assay

-

Objective: To identify the specific molecule that this compound binds to.

-

Methodology:

-

This compound at 8x MIC was pre-incubated with a molar excess of potential target molecules (e.g., C₅₅-P, Lipid I, Lipid II).[1][5]

-

Bacillus subtilis was added to this mixture.

-

Bacterial growth was monitored to see if the pre-incubation with a potential target molecule antagonized the antibiotic activity of this compound.

-

-

Results: Lipid II was the most effective antagonist, confirming it as the primary target.

Visualizations

6.1. Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound on the bacterial cell wall synthesis pathway.

Caption: Experimental workflow for analyzing this compound-Lipid II complex formation by TLC.

Conclusion

This compound employs a sophisticated mechanism of action that involves the calcium-dependent sequestration of Lipid II, a critical precursor in bacterial cell wall biosynthesis. This mode of action, distinct from many existing classes of antibiotics, makes it a promising candidate for combating drug-resistant Gram-positive pathogens. The detailed understanding of its interaction with peptidoglycan precursors, as outlined in this guide, provides a solid foundation for further research and the development of novel therapeutics based on this powerful natural product.

References

- 1. Lipodepsipeptide this compound Inhibits Cell Wall Biosynthesis through Ca2+-dependent Complex Formation with Peptidoglycan Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipodepsipeptide this compound inhibits cell wall biosynthesis through Ca2+-dependent complex formation with peptidoglycan precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Empedopeptin's Inhibition of Peptidoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin, a naturally occurring lipodepsipeptide antibiotic, demonstrates potent bactericidal activity against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] Its efficacy stems from a targeted disruption of bacterial cell wall biosynthesis. This technical guide delineates the molecular mechanism of this compound, focusing on its inhibitory action on peptidoglycan synthesis. It provides a comprehensive overview of the signaling pathway, detailed experimental protocols for studying its mechanism, and quantitative data on its antibacterial activity. The information presented herein is intended to support further research and development of this compound and its analogues as potential therapeutic agents.

Mechanism of Action: Sequestration of Peptidoglycan Precursors

This compound's primary mechanism of action involves the specific binding to and sequestration of key lipid-linked intermediates in the peptidoglycan biosynthesis pathway.[1][2][3] This interference occurs at the late, membrane-associated stages of cell wall construction.[1][2]

The key target of this compound is Lipid II , the pivotal precursor molecule for peptidoglycan polymerization.[1][2][3] Lipid II consists of the disaccharide-pentapeptide monomer unit (N-acetylglucosamine-N-acetylmuramic acid-pentapeptide) linked to a bactoprenol-pyrophosphate anchor, which embeds it in the bacterial cell membrane.[4] this compound forms a stable, calcium-dependent complex with Lipid II, effectively preventing its utilization by penicillin-binding proteins (PBPs) for the subsequent transglycosylation and transpeptidation reactions that form the mature peptidoglycan mesh.[1][5][6]

The interaction is not solely limited to Lipid II. This compound also binds to Lipid I (undecaprenyl pyrophosphate-N-acetylmuramic acid-pentapeptide) and undecaprenyl pyrophosphate (C55-PP), albeit with lower affinity.[1] This sequestration of the undecaprenyl pyrophosphate carrier further disrupts the peptidoglycan synthesis cycle.

A critical aspect of this compound's activity is its dependence on calcium ions (Ca²⁺) .[1][2][3] Calcium ions are crucial for promoting a stronger interaction between the negatively charged this compound molecule and its lipid-bound targets within the anionic environment of the bacterial membrane.[2][3] The presence of physiological calcium concentrations significantly enhances the antibacterial potency of this compound.[1]

The inhibition of peptidoglycan synthesis by this compound leads to the accumulation of the soluble precursor UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm, a hallmark of late-stage cell wall synthesis inhibition.[1][2][3]

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the peptidoglycan biosynthesis pathway in S. aureus and the inhibitory action of this compound.

References

- 1. Lipodepsipeptide this compound Inhibits Cell Wall Biosynthesis through Ca2+-dependent Complex Formation with Peptidoglycan Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipodepsipeptide this compound inhibits cell wall biosynthesis through Ca2+-dependent complex formation with peptidoglycan precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid II - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Calcium-Dependent Activity of Empedopeptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin is a potent, naturally occurring lipodepsipeptide antibiotic with significant bactericidal activity against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2][3] Its efficacy is critically dependent on the presence of calcium ions. This technical guide provides an in-depth exploration of the calcium-dependent mechanism of action of this compound, detailing its molecular target, the crucial role of calcium in its antibacterial activity, and the experimental methodologies used to elucidate these functions. Quantitative data are presented to illustrate the calcium-dependent enhancement of its activity, and key molecular interactions and experimental workflows are visualized through diagrams.

Introduction

First isolated from the Gram-negative soil bacterium Empedobacter haloabium, this compound is a cyclic lipodepsipeptide antibiotic.[4] Structurally, it is composed of a cyclized octapeptide core and a C14-myristic acid tail.[3][4] The peptide core contains both D- and L-configured amino acids, including non-proteinogenic residues like hydroxyaspartic acid and hydroxyproline.[4] this compound's potent antibacterial activity against a variety of Gram-positive bacteria has made it a subject of interest, particularly due to its novel mechanism of action that is reliant on physiological calcium concentrations.[1][5]

Mechanism of Action: Inhibition of Cell Wall Biosynthesis

This compound's bactericidal effect stems from its ability to inhibit the late stages of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[1][2][6] This inhibition is achieved through the sequestration of key lipid-linked peptidoglycan precursors.

Primary Molecular Target: Lipid II

The primary molecular target of this compound is undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine, commonly known as Lipid II.[1][2][6] Lipid II is a vital precursor molecule that is synthesized on the cytoplasmic side of the bacterial membrane and then translocated to the outer leaflet, where it is incorporated into the growing peptidoglycan layer. This compound binds to Lipid II, forming a stable complex with a 1:2 molar stoichiometry (Lipid II:this compound).[1][2][6] This sequestration of Lipid II prevents its utilization by penicillin-binding proteins (PBPs) for transglycosylation and transpeptidation reactions, thereby halting cell wall synthesis.[1]

Secondary Molecular Targets

In addition to Lipid II, this compound can also bind to other undecaprenyl pyrophosphate-containing precursors, such as Lipid I and teichoic acid precursors, although with a lower affinity.[1][2][6] This broader interaction with essential building blocks of the cell envelope likely contributes to its potent antibacterial effect.

The Critical Role of Calcium

The antibacterial activity of this compound is profoundly dependent on the presence of calcium ions.[1][2][6] Calcium ions play a dual role in enhancing this compound's function:

-

Promoting Target Interaction: Calcium facilitates a stronger and more stable complex formation between this compound and its primary target, Lipid II.[1]

-

Enhancing Membrane Association: Calcium ions also promote the interaction of the negatively charged this compound molecule with the negatively charged phospholipids of the bacterial cell membrane, thereby increasing its local concentration at the site of action.[1][2][6]

The dependence on physiological calcium concentrations, such as those found in human serum (approximately 1.25 mM), is a key feature of this compound's activity.[1]

Quantitative Data

The influence of calcium on the antibacterial and binding properties of this compound has been quantified through various experimental approaches.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

The MIC values demonstrate a significant potentiation of this compound's activity in the presence of physiological concentrations of calcium.

| Bacterial Strain | MIC without Ca2+ (µg/mL) | MIC with 1.25 mM Ca2+ (µg/mL) | Fold Reduction in MIC |

| S. aureus ATCC 29213 | 32 | 4 | 8 |

| S. aureus N315 (MRSA) | 32 | 2 | 16 |

| S. aureus SG511 | 16 | 1 | 16 |

| S. epidermidis ATCC 12228 | 64 | 4 | 16 |

| B. subtilis ATCC 6633 | 8 | 4 | 2 |

| E. faecalis ATCC 29212 | >128 | 32 | >4 |

| E. faecium BM4147 (VRE) | >128 | 64 | >2 |

Data sourced from Müller et al., 2012.[1]

Table 2: Kinetic Constants of this compound Binding to Phospholipid Model Membranes

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) was used to determine the kinetic constants of this compound binding to model membranes, highlighting the enhanced affinity in the presence of calcium.

| Condition | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (µM) |

| Without Ca2+ | 2835 ± 507 | 2.10 x 10-3 ± 0.86 x 10-3 | 0.77 ± 0.41 |

| With 1.25 mM Ca2+ | 4736 ± 1262 | 1.47 x 10-3 ± 0.70 x 10-3 | 0.30 ± 0.11 |

Data sourced from Müller et al., 2012.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the calcium-dependent activity of this compound.

Determination of Minimum Inhibitory Concentrations (MICs)

-

Principle: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Methodology:

-

Standard broth microdilution is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

-

A parallel set of dilutions is prepared in Mueller-Hinton broth supplemented with 1.25 mM CaCl2.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of this compound with no visible bacterial growth.

-

In Vitro Peptidoglycan Biosynthesis Assay

-

Principle: To measure the inhibitory effect of this compound on specific enzymatic steps in the late stage of peptidoglycan synthesis using purified enzymes and radiolabeled substrates.

-

Methodology for MurG-catalyzed Lipid II Synthesis:

-

The reaction mixture contains purified Lipid I, purified MurG enzyme, and [14C]UDP-GlcNAc in a suitable buffer.

-

This compound is added at various concentrations to the reaction mixtures, with and without 1.25 mM CaCl2.

-

Reactions are incubated to allow for the synthesis of [14C]Lipid II.

-

The reaction is stopped, and the lipids are extracted.

-

The amount of synthesized [14C]Lipid II is quantified by scintillation counting.

-

-

Methodology for FemX-catalyzed Glycylation of Lipid II:

-

The reaction mixture contains purified Lipid II, purified FemX enzyme, and [14C]glycine-tRNA in a suitable buffer.

-

This compound is added at various concentrations, with and without 1.25 mM CaCl2.

-

Following incubation, the amount of [14C]glycine incorporated into Lipid II is determined.

-

-

Methodology for PBP2-catalyzed Transglycosylation:

-

The reaction mixture contains purified [14C]Lipid II and purified PBP2 enzyme.

-

This compound is added at various concentrations, with and without 1.25 mM CaCl2.

-

The reduction in the amount of free [14C]Lipid II is quantified to determine the extent of transglycosylation.

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

-

Principle: To measure the binding affinity and kinetics of this compound to a model bacterial membrane in real-time.

-

Methodology:

-

A sensor crystal is coated with a supported lipid bilayer mimicking the composition of a bacterial membrane (e.g., a mixture of zwitterionic and negatively charged phospholipids).

-

A baseline is established by flowing a buffer over the sensor surface.

-

A solution of this compound is introduced, and the changes in frequency (related to mass) and dissipation (related to the viscoelastic properties of the bound layer) are monitored in real-time.

-

The experiment is conducted in the presence and absence of 1.25 mM CaCl2 in the buffer.

-

Association (ka) and dissociation (kd) rates are calculated from the binding curves, and the dissociation constant (KD) is determined (KD = kd/ka).

-

Visualizations

Signaling Pathway: Calcium-Dependent Inhibition of Peptidoglycan Synthesis

Caption: this compound forms a complex with Ca2+ and binds to Lipid II, inhibiting cell wall synthesis.

Experimental Workflow: QCM-D Analysis

Caption: Workflow for analyzing this compound-membrane interaction using QCM-D.

Logical Relationship: Role of Calcium in this compound Activity

Caption: Calcium enhances this compound's membrane and target interactions, leading to bactericidal activity.

Conclusion